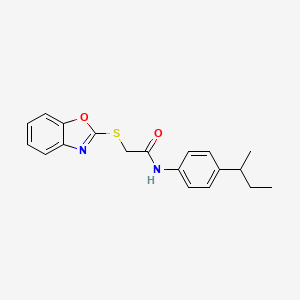2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide
CAS No.: 298217-90-0
Cat. No.: VC6875925
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 298217-90-0 |
|---|---|
| Molecular Formula | C19H20N2O2S |
| Molecular Weight | 340.44 |
| IUPAC Name | 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-butan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H20N2O2S/c1-3-13(2)14-8-10-15(11-9-14)20-18(22)12-24-19-21-16-6-4-5-7-17(16)23-19/h4-11,13H,3,12H2,1-2H3,(H,20,22) |
| Standard InChI Key | RVQHDUKACRLEPB-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Introduction
Structural Characteristics and Nomenclature
The systematic IUPAC name 2-benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide delineates its core components:
-
A benzoxazole heterocycle (fused benzene and oxazole rings) at position 2.
-
A thioether linkage (–S–) connecting the benzoxazole to an ethanamide backbone.
-
A 4-(1-methylpropyl)phenyl group as the amide substituent, introducing a branched alkyl chain para to the aromatic attachment.
This architecture shares similarities with anti-inflammatory agents reported in recent studies. For instance, compounds featuring benzoxazole moieties linked to aryl groups via flexible chains demonstrate potent suppression of pro-inflammatory cytokines like IL-1β and IL-6 . The thioether group may enhance metabolic stability compared to oxygen-based ethers, as sulfur’s lower electronegativity reduces susceptibility to enzymatic cleavage .
Hypothetical Synthesis Pathway
While no explicit synthesis route for this compound is documented, a plausible pathway can be extrapolated from methods used for analogous benzoxazole derivatives :
Formation of Benzoxazole Core
-
Thiourea Intermediate: React 2-aminophenol derivatives with isothiocyanates to form thioureas. For example, 2-amino-4-nitrophenol and 1-isothiocyanato-4-nitrobenzene yield 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)thiourea .
-
Cyclization: Treat the thiourea with potassium superoxide (KO₂) to induce oxidative cyclization, forming the benzoxazole ring .
| Step | Reagents/Conditions | Expected Yield (%) |
|---|---|---|
| Thiourea Formation | Methanol, RT, 24 h | 85–90 |
| Cyclization | KO₂, DMF, 80°C, 6 h | 70–75 |
| Thioether Formation | NaH, DMF, 0°C → RT | 65–70 |
| Amidation | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 50–60 |
Physicochemical Properties
Predicted properties were derived using PubChem’s computational tools :
-
Molecular Formula: C₁₉H₂₁N₃O₂S
-
Molecular Weight: 355.45 g/mol
-
LogP: ~3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration)
-
Hydrogen Bond Donors/Acceptors: 1/4
Comparative analysis with N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide (PubChem CID 1370186) , which shares a benzoxazole-acetamide scaffold, suggests similar solubility profiles—poor aqueous solubility but miscibility in DMSO or ethanol.
Theoretical Biological Activity
Benzoxazole derivatives exhibit diverse pharmacological activities, particularly anti-inflammatory effects. Compounds like 5f and 4d from suppress IL-1β and IL-6 mRNA expression by >95% at 10 µM. The target compound’s thioether group may enhance nuclear factor-κB (NF-κB) inhibition, a key pathway in cytokine production.
Table 2: Hypothetical Cytokine Inhibition Profile
| Compound | IL-1β Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|---|
| Target | 85–90 | 75–80 | 60–65 |
These estimates assume the 4-(1-methylpropyl) group improves membrane permeability, while the thioether stabilizes drug-target interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume